![molecular formula C10H20 B100558 2-Nonene, 3-methyl-, (E)- CAS No. 17003-99-5](/img/structure/B100558.png)
2-Nonene, 3-methyl-, (E)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Nonene, 3-methyl-, (E)- is a type of organic chemical compound that is commonly used in scientific research. This compound is also known as (E)-3-Methyl-2-nonene and is classified as an alkene. The compound is commonly used in various research applications due to its unique properties and characteristics.
Wirkmechanismus
The mechanism of action of 2-Nonene, 3-methyl-, (E)- is not fully understood. However, it is believed that the compound acts as a catalyst in certain chemical reactions. The double bond in the compound is thought to play a role in the catalytic process, although further research is needed to fully understand the mechanism of action.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 2-Nonene, 3-methyl-, (E)-. However, some studies have suggested that the compound may have antimicrobial properties and could potentially be used as an antibacterial agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using 2-Nonene, 3-methyl-, (E)- in lab experiments is its unique chemical properties. The compound is highly reactive and can be used to study a variety of chemical reactions and mechanisms. However, there are also some limitations to using this compound in lab experiments. For example, the compound can be difficult to synthesize and isolate, which can make it challenging to work with in a lab setting.
Zukünftige Richtungen
There are several potential future directions for research involving 2-Nonene, 3-methyl-, (E)-. Some of these directions include:
1. Further studies on the mechanism of action of the compound to better understand its catalytic properties.
2. Exploration of the potential antimicrobial properties of the compound and its potential use as an antibacterial agent.
3. Development of new synthesis methods for the compound to make it more accessible for use in scientific research.
4. Investigation of the compound's potential use in other areas of research, such as materials science and nanotechnology.
Conclusion:
In conclusion, 2-Nonene, 3-methyl-, (E)- is a unique and versatile compound that has many potential applications in scientific research. While there is still much to be learned about the compound's mechanism of action and potential uses, it is clear that this compound has a lot of potential for future research.
Synthesemethoden
The synthesis of 2-Nonene, 3-methyl-, (E)- is typically achieved through the catalytic hydrogenation of 3-methyl-2-buten-1-ol. This process involves the use of a catalyst, such as palladium, to reduce the double bond in the compound. The resulting product is then purified and isolated for use in scientific research.
Wissenschaftliche Forschungsanwendungen
2-Nonene, 3-methyl-, (E)- is commonly used in scientific research for a variety of applications. One of the primary uses of this compound is in the study of chemical reactions and mechanisms. The unique properties of this compound make it an ideal candidate for studying reaction kinetics and other chemical processes.
Eigenschaften
CAS-Nummer |
17003-99-5 |
---|---|
Molekularformel |
C10H20 |
Molekulargewicht |
140.27 g/mol |
IUPAC-Name |
(E)-3-methylnon-2-ene |
InChI |
InChI=1S/C10H20/c1-4-6-7-8-9-10(3)5-2/h5H,4,6-9H2,1-3H3/b10-5+ |
InChI-Schlüssel |
CMLFMHBAUHOXAV-BJMVGYQFSA-N |
Isomerische SMILES |
CCCCCC/C(=C/C)/C |
SMILES |
CCCCCCC(=CC)C |
Kanonische SMILES |
CCCCCCC(=CC)C |
Synonyme |
(E)-3-Methyl-2-nonene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.